molecular formula C9H14N4O3 B12496472 Alanylhistidine CAS No. 57448-85-8

Alanylhistidine

Cat. No.: B12496472
CAS No.: 57448-85-8
M. Wt: 226.23 g/mol
InChI Key: XZWXFWBHYRFLEF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Alanylhistidine can be synthesized through enzymatic methods. One such method involves the use of papain immobilized on magnetic nanocrystalline cellulose in deep eutectic solvents. This method has been shown to yield a high percentage of the desired dipeptide . Another approach involves the direct coupling of unprotected beta-alanine with L-histidine mediated by an enzyme, which has been found to be a promising method for the synthesis of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves biocatalysis with isolated enzymes, particularly proteases. This method is considered more environmentally friendly compared to traditional chemical synthesis . The use of recombinant dipeptidases, such as those from Serratia marcescens, has also been explored for large-scale production .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWXFWBHYRFLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901839
Record name Alanylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3253-17-6, 57448-85-8, 6491-15-2
Record name Alanylhistidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC89607
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alanylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-L-alanyl-L-histidine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.860
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